molecular formula C22H17BrN4O B3007221 N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide CAS No. 361160-51-2

N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide

Cat. No.: B3007221
CAS No.: 361160-51-2
M. Wt: 433.309
InChI Key: CMRDRASZUBQEPF-UHFFFAOYSA-N
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Description

“N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide” is a quinazoline derivative . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities .


Synthesis Analysis

Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “this compound” is not available in the retrieved papers.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • A number of 6-bromoquinazolinone derivatives, including compounds related to N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide, have been synthesized for their notable pharmacological activities. These compounds exhibit anti-inflammatory, analgesic, and anti-bacterial properties, making them of significant interest in medical research (Rajveer et al., 2010).

Analgesic and Anti-Inflammatory Activities

  • Derivatives of quinazolinone, such as this compound, have been tested and shown significant analgesic and anti-inflammatory activities. Some of these compounds have shown comparable efficacy to standard drugs like pentazocine and aspirin (Gopa et al., 2001).

Antimicrobial Activities

  • Quinazolinone derivatives have been evaluated for their antimicrobial activities. Studies show that certain compounds in this class have good antibacterial activity against strains like S. aureus and E. coli (Patel & Shaikh, 2011).

Design and Synthesis for Enhanced Efficacy

  • The design and synthesis of novel quinazolinone derivatives aim at improving their analgesic and anti-inflammatory properties. Some of these compounds have been found to be more potent than standard drugs like diclofenac sodium, with the added advantage of having only mild ulcerogenic potential (Alagarsamy et al., 2015).

Antimalarial Activity

  • Related compounds have been synthesized and tested for antimalarial potency, showing promising results against strains like Plasmodium berghei in mice and even activity in primate models. This points to potential applications in treating malaria (Werbel et al., 1986).

Biochemical Analysis

Biochemical Properties

It is known that the compound plays a role in certain biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide may change over time . This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies may reveal any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in certain metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.

Transport and Distribution

It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-[4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O/c1-14(28)24-17-8-10-18(11-9-17)25-22-26-20-12-7-16(23)13-19(20)21(27-22)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRDRASZUBQEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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